2-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl 2-(methylthio)nicotinate
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Overview
Description
2-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with a unique structure that includes a pyrrole ring, an acetyl group, and a nicotinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactionsThe final step involves esterification with 2-(methylthio)nicotinic acid under specific reaction conditions such as the use of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone: Shares the pyrrole and acetyl groups but lacks the nicotinate ester.
2-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-N-[(1S)-1-(2-furyl)ethyl]-2-oxoethanaminium: Similar structure with different substituents on the pyrrole ring.
Uniqueness
2-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C17H18N2O4S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H18N2O4S/c1-9-14(11(3)20)10(2)19-15(9)13(21)8-23-17(22)12-6-5-7-18-16(12)24-4/h5-7,19H,8H2,1-4H3 |
InChI Key |
ZHKCHZQKONKBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)COC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
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